molecular formula C12H9ClO2 B8799001 Methyl 7-chloro-1-naphthoate CAS No. 5471-31-8

Methyl 7-chloro-1-naphthoate

Cat. No.: B8799001
CAS No.: 5471-31-8
M. Wt: 220.65 g/mol
InChI Key: HBTKZIPIAMQOCJ-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1-naphthoate is a chemical compound with the molecular formula C12H9ClO2 and a molecular weight of 220.65 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a chlorine atom at the 7th position and a carboxylate ester group at the 1st position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-1-naphthoate typically involves the esterification of 7-chloronaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-1-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted naphthalene derivatives with various functional groups.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 7-chloro-1-naphthoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of more complex molecules.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-1-naphthoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 7-chloro-1-naphthoate can be compared with other similar compounds, such as:

    Methyl 1-naphthoate: Lacks the chlorine atom at the 7th position, resulting in different reactivity and applications.

    7-Chloronaphthalene-1-carboxylic acid: The carboxylic acid form of the compound, which has different chemical properties and reactivity.

    Methyl 2-chloronaphthalene-1-carboxylate: The chlorine atom is at the 2nd position, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that make it valuable for various applications.

Properties

CAS No.

5471-31-8

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

methyl 7-chloronaphthalene-1-carboxylate

InChI

InChI=1S/C12H9ClO2/c1-15-12(14)10-4-2-3-8-5-6-9(13)7-11(8)10/h2-7H,1H3

InChI Key

HBTKZIPIAMQOCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 50 ml of methyl 2-furoate and 400 ml of chlorobenzene is stirred at 0° for 30 minutes, at RT for 1.5 hours and at 100° for 16 hours. 121 g of anhydrous AlCl3 are added by portion at 0°. The solution obtained is cooled, poured in an ice-bath and stirred for 30 minutes before extraction of the aq. phase with ether. The organic phase obtained is washed with aq. 10% NaHCO3 solution and brine, dried and solvent is evaporated. The residue obtained is purified by flash chromatography on silica gel (eluent: cyclohexane/EtOAc 99/1 to 95/5) to obtain the title compound.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
121 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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